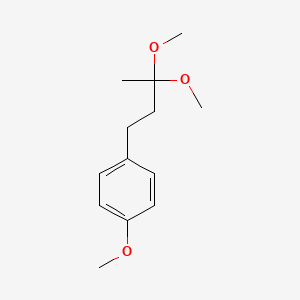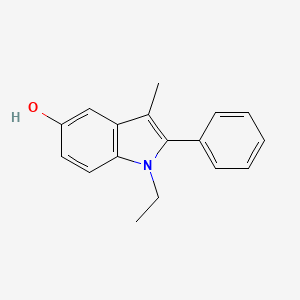
Allylarsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Prop-2-en-1-yl)arsane is an organoarsenic compound with the molecular formula C3H5As. This compound features an arsenic atom bonded to a prop-2-en-1-yl group, making it a unique member of the organoarsenic family. Organoarsenic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)arsane can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-yl halides with sodium arsenide. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Prop-2-en-1-yl)arsane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve high purity levels required for specific applications.
Análisis De Reacciones Químicas
Types of Reactions
(Prop-2-en-1-yl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert (Prop-2-en-1-yl)arsane to its corresponding arsenide.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of organoarsenic derivatives.
Aplicaciones Científicas De Investigación
(Prop-2-en-1-yl)arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: Investigations into its potential therapeutic uses, including as an anticancer agent, are ongoing.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Prop-2-en-1-yl)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to alterations in their structure and function. These interactions can affect various cellular pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Prop-2-en-1-yl)phosphane: Similar in structure but contains phosphorus instead of arsenic.
(Prop-2-en-1-yl)stibane: Contains antimony instead of arsenic.
(Prop-2-en-1-yl)bismane: Contains bismuth instead of arsenic.
Uniqueness
(Prop-2-en-1-yl)arsane is unique due to the presence of arsenic, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C3H5As |
|---|---|
Peso molecular |
115.99 g/mol |
InChI |
InChI=1S/C3H5As/c1-2-3-4/h2H,1,3H2 |
Clave InChI |
IHMLNJCXHCBKTQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC[As] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


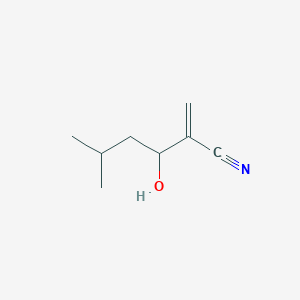
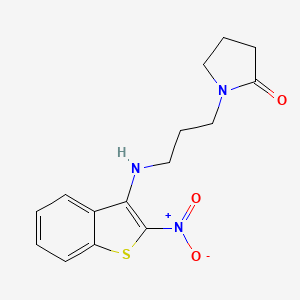
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

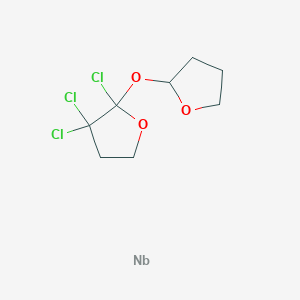
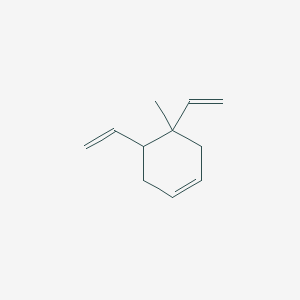
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
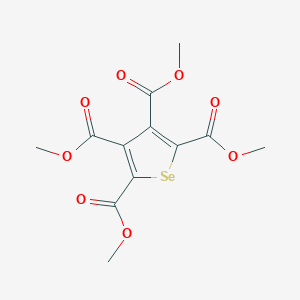
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
